1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile is a nitrogen-containing heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to a broader class of pyrrolo-pyridine derivatives, which have garnered attention for their role as pharmacologically active agents.
The compound can be synthesized through various chemical methods, which have been documented in multiple studies. Notably, the synthesis often involves cyclocondensation reactions using substituted pyrroles and active methylene compounds, allowing for the introduction of various functional groups that enhance biological activity .
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of pyridine derivatives and is recognized for its potential applications in drug development and organic synthesis.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile can be achieved through several established methods:
The synthesis typically requires careful control of reaction conditions (temperature, time, and concentration) to achieve high yields and purity of the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure of synthesized compounds .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile consists of a fused bicyclic framework featuring a pyrrole ring fused to a pyridine ring. The compound has two cyano groups at the 3 and 5 positions of the pyridine ring.
These data points are crucial for understanding the compound's reactivity and interactions with biological targets.
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile has been shown to participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate.
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile exerts its biological effects often involves inhibition of specific enzymes or receptors. For instance, derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The binding affinity and inhibition mechanism are typically evaluated through enzyme assays and cellular models .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability and decomposition behavior.
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile has significant applications in scientific research:
The discovery of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives dates to pioneering synthetic work in the 1960s. Early research by Herbert and Wibberley (1969) established fundamental routes to this heterocyclic core, including adaptations of the Madelung synthesis (intramolecular cyclization of N-(pyridyl)acetamides under strong base conditions) and Fischer indole-type syntheses [5]. These methods enabled access to diverse substituted derivatives and revealed the scaffold’s pronounced electrophilic substitution preference at the 3-position, analogous to indole chemistry but with altered electronic properties due to the nitrogen atom at the 7-position [5].
The specific compound 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (PubChem CID: 71650866; Molecular Formula: C₉H₄N₄), emerged as a structurally optimized derivative within medicinal chemistry campaigns [1]. Its strategic 3,5-dicarbonitrile substitution profoundly influences the scaffold’s electronic properties and binding interactions. The electron-withdrawing cyano groups significantly reduce the electron density of the pyrrole ring, enhancing stability and modifying hydrogen-bonding capabilities. This modification, coupled with the inherent hydrogen-bond donor (N-H) and acceptor (pyridinic N) sites, cemented its status as a privileged scaffold – a core structure capable of providing high-affinity ligands for diverse biological targets through systematic decoration [2] [4].
Table 1: Key Synthetic Routes for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Method | Key Starting Materials/Reagents | Positional Selectivity | Limitations/Challenges | Primary Reference |
---|---|---|---|---|
Modified Madelung | N-(3-Pyridyl)acetamides, Strong Base (NaOEt, NaOtBu) | Primarily 2,3-disubstituted | High temperatures, sensitive substrates | [5] |
Fischer-Type | 3-Aminopyridines, Carbonyl Compounds (Acid Catalyst) | Variable (depends on carbonyl) | Mixture of isomers possible | [5] |
Electrophilic Arom Sub (EAS) | Preformed 1H-Pyrrolo[2,3-b]pyridine, Electrophiles (Br₂, HNO₃, R₂N⁺=CH₂) | Predominantly C-3 | Requires protection for N-H, Overreaction | [5] [6] |
Palladium-Catalyzed X-Coupling | Halogenated Derivatives (e.g., 3-Iodo, 3-Bromo), Boronic Acids/Esters | Highly versatile for 3,5-positions | Catalyst cost, Functional group tolerance | [4] [7] |
Decades of research demonstrated the scaffold’s exceptional ligand efficiency. The 3,5-dicarbonitrile motif, in particular, proved instrumental in targeting kinase ATP-binding sites. Its emergence accelerated with discoveries like nanomolar (often sub-nanomolar) TNIK (Traf2- and Nck-interacting kinase) inhibitors (e.g., compounds with IC₅₀ < 1 nM) derived from this core, demonstrating potent suppression of IL-2 secretion in cellular assays [2]. Similarly, IGF-1R (Insulin-like Growth Factor-1 Receptor) tyrosine kinase inhibitors based on 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines showcased the core’s ability to achieve high potency in both enzymatic (IC₅₀ values in nM range) and cellular mechanistic assays [4]. These findings solidified the 3,5-dicarbonitrile derivative’s role as a critical structural template in lead optimization for oncology, inflammation, and metabolic disorders, driving extensive patent activity (e.g., WO2006063167A1 covering diverse therapeutic applications) [7].
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile functions as a highly effective bioisostere for ubiquitous scaffolds like indole and simpler azaindoles (e.g., 7-azaindole itself). Bioisosterism involves replacing atoms or groups with others possessing similar physicochemical properties to retain or improve biological activity while modulating pharmacokinetics or toxicity. The core offers distinct advantages over indole:
Table 2: Bioisosteric Comparison: Indole vs. 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
Property | Indole (Unsubstituted) | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole, Unsubstituted) | 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile | Impact on Drug Design |
---|---|---|---|---|
LogP (Calculated) | ~2.0 (Higher Lipophilicity) | ~1.5 (Reduced Lipophilicity) | ~0.5 - 1.0 (Significantly Reduced Lipophilicity) | Improved solubility, potentially better PK, Reduced metabolic oxidation |
H-Bond Donor (HBD) | 1 (N-H) | 1 (N-H) | 1 (N-H) | Maintains key interaction |
H-Bond Acceptor (HBA) | 1 (Pyrrole π-system weak) | 2 (Pyridinic N + weak pyrrole) | 4 (Pyridinic N + 2 CN + weak pyrrole) | Enhanced target engagement potential |
Metabolic Stability | Low (C3/C2 oxidation) | Moderate (Reduced pyrrole oxidation) | High (Electron-deficient core resists oxidation) | Reduced clearance, potentially lower dose |
Electron Density (Pyrrole Ring) | High | Moderate | Very Low | Reduced susceptibility to electrophilic metabolism, Altered binding interactions |
Common SAR Position | C3 | C3 (Analogous to indole C3) | C3 (Primary), C5 (Secondary) | SAR knowledge transferable, New vector (C5) for optimization |
The 5-position cyano group provides an additional vector for structural diversification beyond the classical indole C3 position. This allows medicinal chemists to access novel chemical space while retaining core interactions. Patent literature (e.g., WO2006063167A1) extensively exploits this, generating libraries of 3,5-disubstituted analogues where the substituents are tailored for specific targets, demonstrating the scaffold’s versatility [7]. The compound exemplifies the strategic application of nitrogen-rich, electron-deficient bicyclic bioisosteres to overcome limitations of traditional aromatic heterocycles, leading to drugs with improved efficacy, safety, and developability profiles. Its continued prominence in kinase inhibitor discovery (TNIK, IGF-1R, AAK1) underscores its fundamental role in addressing challenges in modern structure-based drug design [2] [4] [7].
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: